molecular formula C6H5ClN4O2 B2987957 3-Azidopyridine-2-carboxylicacidhydrochloride CAS No. 2138111-99-4; 2378502-59-9

3-Azidopyridine-2-carboxylicacidhydrochloride

Cat. No.: B2987957
CAS No.: 2138111-99-4; 2378502-59-9
M. Wt: 200.58
InChI Key: KVKRYRTWQVBVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azidopyridine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of azides Azides are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopyridine-2-carboxylic acid hydrochloride typically involves the introduction of an azide group into a pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of 3-azidopyridine-2-carboxylic acid hydrochloride may involve continuous flow processes to ensure safety and efficiency, given the potentially explosive nature of azides. The use of automated systems and controlled reaction conditions helps in scaling up the production while minimizing risks.

Chemical Reactions Analysis

Types of Reactions: 3-Azidopyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of substituted pyridine derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas, palladium catalyst, or triphenylphosphine.

Major Products:

    Substituted Pyridines: Formed through nucleophilic substitution.

    Triazoles: Formed through cycloaddition reactions.

    Aminopyridines: Formed through reduction of the azide group.

Scientific Research Applications

3-Azidopyridine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex nitrogen-containing heterocycles.

    Biology: Employed in the study of enzyme mechanisms and as a precursor for bioorthogonal labeling reagents.

    Medicine: Investigated for its potential use in drug discovery, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-azidopyridine-2-carboxylic acid hydrochloride largely depends on the specific application and the chemical reactions it undergoes. In cycloaddition reactions, the azide group acts as a dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. In biological systems, the azide group can be selectively targeted and modified, allowing for precise labeling and tracking of biomolecules.

Comparison with Similar Compounds

    2-Azidopyridine: Another azide-containing pyridine derivative with similar reactivity but different substitution patterns.

    4-Azidopyridine: Similar in structure but with the azide group at a different position on the pyridine ring.

    3-Azidopyridine: Lacks the carboxylic acid group but shares the azide functionality.

Uniqueness: 3-Azidopyridine-2-carboxylic acid hydrochloride is unique due to the presence of both the azide and carboxylic acid groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various research fields.

Properties

CAS No.

2138111-99-4; 2378502-59-9

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58

IUPAC Name

3-azidopyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H4N4O2.ClH/c7-10-9-4-2-1-3-8-5(4)6(11)12;/h1-3H,(H,11,12);1H

InChI Key

KVKRYRTWQVBVFM-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-].Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.